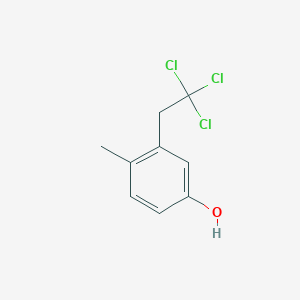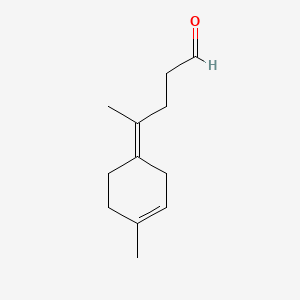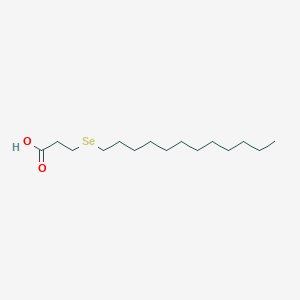
3H-Indole, 2,3,3-trimethyl-, perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Indole, 2,3,3-trimethyl-, perchlorate is a chemical compound with the molecular formula C11H13N and a molecular weight of 159.2276 g/mol . . This compound is a derivative of indole, a bicyclic aromatic heterocycle, and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indole, 2,3,3-trimethyl-, perchlorate typically involves the reaction of 2,3,3-trimethyl-3H-indole with perchloric acid. One common method involves refluxing 4-bromophenylhydrazine hydrochloride with isopropyl methyl ketone in acetic acid, followed by neutralization with sodium hydroxide and extraction with ethyl acetate . The resulting product is then treated with perchloric acid to form the perchlorate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3H-Indole, 2,3,3-trimethyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced indole derivatives, and substitution reactions can result in various substituted indole compounds.
Wissenschaftliche Forschungsanwendungen
3H-Indole, 2,3,3-trimethyl-, perchlorate has several scientific research applications:
Chemistry: It is used as a reactant in organic synthesis reactions, particularly in the synthesis of cyanine dyes and squarylium-based chromogenic anion sensors
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3H-Indole, 2,3,3-trimethyl-, perchlorate involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,3-Trimethyl-3H-indole: A closely related compound with similar chemical properties.
2,3,3,5-Tetramethyl-3H-indole: Another derivative with additional methyl groups.
Uniqueness
3H-Indole, 2,3,3-trimethyl-, perchlorate is unique due to its specific structure and reactivity. The presence of the perchlorate group enhances its solubility and stability, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
53057-95-7 |
|---|---|
Molekularformel |
C11H14ClNO4 |
Molekulargewicht |
259.68 g/mol |
IUPAC-Name |
perchloric acid;2,3,3-trimethylindole |
InChI |
InChI=1S/C11H13N.ClHO4/c1-8-11(2,3)9-6-4-5-7-10(9)12-8;2-1(3,4)5/h4-7H,1-3H3;(H,2,3,4,5) |
InChI-Schlüssel |
IDURQRJRAGFZOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C1(C)C.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


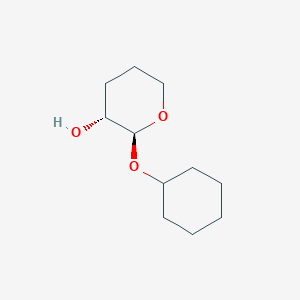
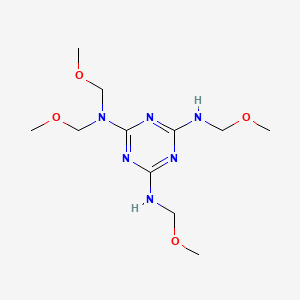
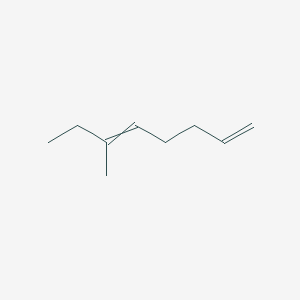
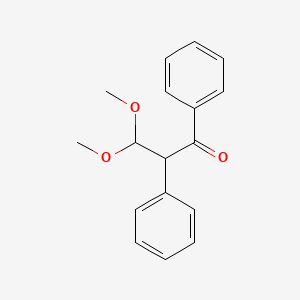
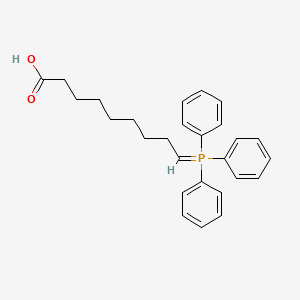
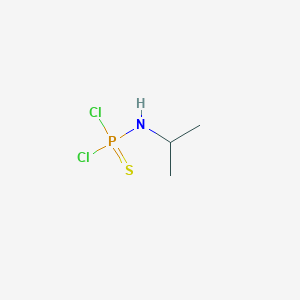
-](/img/structure/B14657079.png)


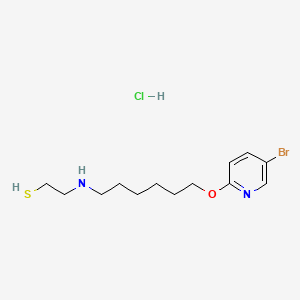
![1-[2-(Ethylsulfanyl)phenyl]piperazine](/img/structure/B14657097.png)
